molecular formula C22H26N2O3 B2913631 N-[(3-Ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide CAS No. 2320535-08-6

N-[(3-Ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2913631
CAS No.: 2320535-08-6
M. Wt: 366.461
InChI Key: JIGHHYSMERWGEA-UHFFFAOYSA-N
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Description

N-[(3-Ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound. It belongs to the class of pyrrolidine carboxamides, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Carboxamide Group: This step involves the reaction of the pyrrolidine derivative with an appropriate amine.

    Substitution Reactions: The ethoxy and methylphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[(3-Ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
  • N-[(3-Chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-[(3-Ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide may exhibit unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-20-6-4-5-18(11-20)13-23-22(26)19-12-21(25)24(15-19)14-17-9-7-16(2)8-10-17/h4-11,19H,3,12-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGHHYSMERWGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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